molecular formula C8H11N3O2 B13321657 3-Amino-2-(dimethylamino)isonicotinic acid

3-Amino-2-(dimethylamino)isonicotinic acid

Cat. No.: B13321657
M. Wt: 181.19 g/mol
InChI Key: SBZRPZWHRVEHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(dimethylamino)isonicotinic acid is an organic compound with the molecular formula C8H11N3O2 It is a derivative of isonicotinic acid, featuring both amino and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(dimethylamino)isonicotinic acid can be achieved through several methods. One common approach involves the reaction of 3-aminoisonicotinic acid with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(dimethylamino)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Amino-2-(dimethylamino)isonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(dimethylamino)isonicotinic acid involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.

    Nicotinic acid: Similar to isonicotinic acid but with the carboxyl group at the 3-position.

    Picolinic acid: An isomer of nicotinic acid with the carboxyl group at the 2-position.

Uniqueness

3-Amino-2-(dimethylamino)isonicotinic acid is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3-amino-2-(dimethylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c1-11(2)7-6(9)5(8(12)13)3-4-10-7/h3-4H,9H2,1-2H3,(H,12,13)

InChI Key

SBZRPZWHRVEHQJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=C1N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.